molecular formula C8H17NO B1400066 N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine CAS No. 1342492-93-6

N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine

Cat. No. B1400066
CAS RN: 1342492-93-6
M. Wt: 143.23 g/mol
InChI Key: RMHIGXCFQIFJGY-UHFFFAOYSA-N
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Description

N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine, also known as Methylenedioxyamphetamine (MDA), is a psychoactive drug that belongs to the amphetamine class. MDA is a Schedule I controlled substance in the United States due to its potential for abuse and lack of medical use. However, MDA has been used in scientific research to study the mechanism of action and physiological effects of psychoactive drugs.

Mechanism of Action

MDA works by increasing the release of serotonin and dopamine in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep, while dopamine is a neurotransmitter that regulates reward and motivation. MDA binds to serotonin and dopamine transporters, which increases the release of these neurotransmitters into the synaptic cleft. This leads to an increase in serotonin and dopamine signaling, which can induce the characteristic effects of MDA.
Biochemical and Physiological Effects:
MDA has been shown to induce a variety of biochemical and physiological effects. MDA can increase heart rate, blood pressure, body temperature, and respiration rate. MDA can also induce hallucinations, euphoria, and increased sociability. These effects are thought to be due to the increase in serotonin and dopamine signaling induced by MDA.

Advantages and Limitations for Lab Experiments

MDA has been used in scientific research to investigate the mechanism of action and physiological effects of psychoactive drugs. MDA has several advantages and limitations for lab experiments. One advantage is that MDA induces a specific set of effects that can be studied in a controlled environment. However, MDA has several limitations, including its potential for abuse and lack of medical use. Additionally, MDA is a Schedule I controlled substance, which makes it difficult to obtain and use in lab experiments.

Future Directions

There are several future directions for research on MDA. One direction is to investigate the long-term effects of MDA on the brain and behavior. Another direction is to investigate the effects of MDA on specific neurotransmitter systems, such as the glutamate system. Additionally, future research could investigate the potential medical uses of MDA, such as in the treatment of depression or anxiety. Overall, research on MDA has the potential to provide valuable insights into the mechanism of action and physiological effects of psychoactive drugs.

Scientific Research Applications

MDA has been used in scientific research to study the mechanism of action and physiological effects of psychoactive drugs. MDA is a serotonergic and dopaminergic agent that can induce hallucinations, euphoria, and increased sociability. MDA has been used in studies to investigate the effects of psychoactive drugs on the brain and behavior.

properties

IUPAC Name

N-methyl-2-(oxan-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-9-5-4-8-3-2-6-10-7-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHIGXCFQIFJGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1CCCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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